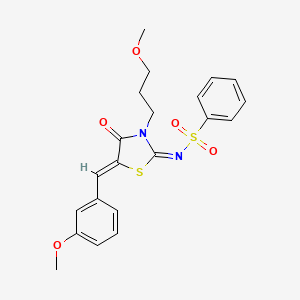
4-Biphenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Biphenylmagnesium bromide is an organometallic compound with the chemical formula C12H9BrMg. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
準備方法
4-Biphenylmagnesium bromide is usually prepared through the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in an anhydrous solvent. The typical synthetic route is as follows:
Reaction of 4-bromobiphenyl with magnesium:
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
4-Biphenylmagnesium bromide undergoes various types of chemical reactions, primarily due to its nature as a Grignard reagent:
-
Nucleophilic Addition
Reagents: Aldehydes, ketones
Conditions: Typically carried out in anhydrous conditions
Products: Secondary or tertiary alcohols
-
Substitution Reactions
Reagents: Halides, epoxides
Conditions: Anhydrous conditions, often with a catalyst
Products: Substituted biphenyl derivatives
-
Coupling Reactions
Reagents: Various electrophiles
Conditions: Anhydrous conditions
Products: Coupled biphenyl products
These reactions are facilitated by the strong nucleophilicity of the carbon-magnesium bond in this compound .
科学的研究の応用
4-Biphenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 4-biphenylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom carrying a partial negative charge. This makes it highly reactive towards electrophiles, facilitating the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the electrophilic carbon atom of a carbonyl group, forming an alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product .
類似化合物との比較
4-Biphenylmagnesium bromide can be compared with other Grignard reagents such as:
Phenylmagnesium bromide: Similar reactivity but lacks the biphenyl structure.
2-Biphenylmagnesium bromide: Similar structure but with the magnesium bromide attached at a different position on the biphenyl ring.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group, which alters its reactivity and applications.
The uniqueness of this compound lies in its biphenyl structure, which imparts specific reactivity and properties that are valuable in certain synthetic applications.
特性
CAS番号 |
3315-91-1 |
|---|---|
分子式 |
C12H9BrMg |
分子量 |
257.41 g/mol |
IUPAC名 |
magnesium;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChIキー |
JWQLJPBJNSPKSG-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
正規SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


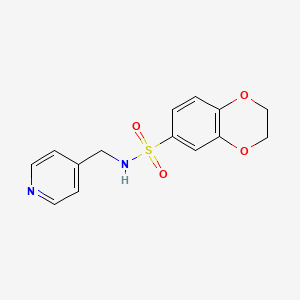
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)
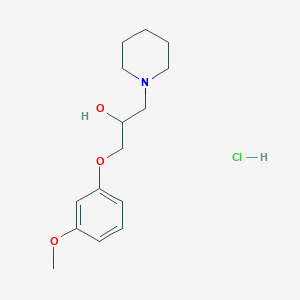
![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)
![5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2860853.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)
![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)
![4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2860863.png)
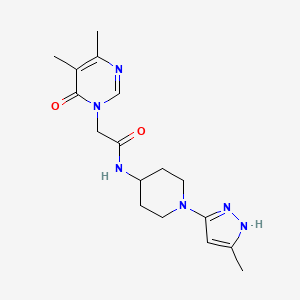
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)
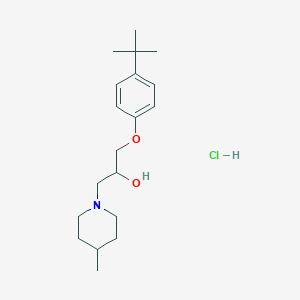
![1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2860868.png)
